molecular formula C19H25NO B2933053 N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide CAS No. 313661-66-4

N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide

Cat. No.: B2933053
CAS No.: 313661-66-4
M. Wt: 283.415
InChI Key: LIYKNPGBTGRXQK-UHFFFAOYSA-N
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Description

N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique tricyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the tricyclic core.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl halide is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halide with a nucleophile in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-benzyltricyclo[4.3.1.1(3,8)]undecane-3-carbothioamide: Similar structure with a carbothioamide group instead of a carboxamide group.

    Tricyclo[4.3.1.1(3,8)]undecane derivatives: Various derivatives with different substituents on the tricyclic core.

Uniqueness

N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide is unique due to its specific tricyclic structure and the presence of both benzyl and carboxamide groups. This combination of structural features contributes to its distinct chemical properties and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-benzyltricyclo[4.3.1.13,8]undecane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c21-18(20-13-14-4-2-1-3-5-14)19-10-15-6-7-16(11-19)9-17(8-15)12-19/h1-5,15-17H,6-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYKNPGBTGRXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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